molecular formula C13H13N3O2S2 B3009179 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide CAS No. 528590-74-1

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide

Cat. No. B3009179
CAS RN: 528590-74-1
M. Wt: 307.39
InChI Key: GNJQWDPSXFXPND-UHFFFAOYSA-N
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Description

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide, also known as MITO-9717, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

  • Heterocyclic Compound Synthesis : This compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Kamila et al. (2012) described its use in the microwave-assisted Hantzsch thiazole synthesis, highlighting its role in the efficient production of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines (Kamila, Mendoza, & Biehl, 2012).

  • Crystallographic Studies : Dey et al. (2015) focused on the crystal structures of nimesulidetriazole derivatives, including compounds similar to the one . Their study provides insight into the nature of intermolecular interactions in these compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

  • Synthesis of Imidazo[2,1-b]thiazol-5-yl Sulfonamides : Rozentsveig et al. (2013) discussed a one-pot synthesis method for creating N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the compound's versatility in creating complex organic structures (Rozentsveig, Serykh, Chernysheva, Chernyshev, Kondrashov, Tretyakov, & Romanenko, 2013).

  • Antimicrobial Activity : Belavagi et al. (2015) synthesized novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles and investigated their antimicrobial properties. This application demonstrates the compound's potential in the development of new antimicrobial agents (Belavagi, Sunagar, Lamani, Deshapande, & Khazi, 2015).

  • Anticancer Activity : Premakumari et al. (2014) explored the synthesis of amido sulfonamido methane linked bis heterocycles, assessing their potential in antimicrobial and anticancer activities. Their research highlights the compound's application in developing novel cancer therapeutics (Premakumari, Muralikrishna, Padmaja, Padmavathi, Park, Kim, & Reddy, 2014).

  • Corrosion Inhibition : Olasunkanmi et al. (2016) investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, related to the compound , for their effectiveness in inhibiting corrosion of mild steel. This application demonstrates the compound's potential in material science and industrial applications (Olasunkanmi, Obot, & Ebenso, 2016).

properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-9-8-19-13-14-12(7-16(9)13)10-3-5-11(6-4-10)15-20(2,17)18/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJQWDPSXFXPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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